molecular formula C10H10N2O B8732928 1-(1H-Indazol-5-YL)propan-1-one

1-(1H-Indazol-5-YL)propan-1-one

Cat. No.: B8732928
M. Wt: 174.20 g/mol
InChI Key: UDWHNDOIIKRMKX-UHFFFAOYSA-N
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Description

1-(1H-Indazol-5-YL)propan-1-one is a heterocyclic ketone featuring an indazole ring substituted at the 5-position with a propan-1-one group. Indazole derivatives are of significant interest in medicinal chemistry due to their biological activity, particularly as kinase inhibitors or enzyme modulators . The indazole core contributes to π-π stacking and hydrogen-bonding interactions, while the ketone group enhances electrophilicity, enabling reactivity in nucleophilic additions or condensations .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(1H-indazol-5-yl)propan-1-one

InChI

InChI=1S/C10H10N2O/c1-2-10(13)7-3-4-9-8(5-7)6-11-12-9/h3-6H,2H2,1H3,(H,11,12)

InChI Key

UDWHNDOIIKRMKX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)NN=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and functional differences between 1-(1H-Indazol-5-YL)propan-1-one and analogous compounds:

Compound Name Molecular Formula Key Substituents Heterocycle Functional Groups Molecular Weight (g/mol) Notable Properties
This compound (Target) C₁₀H₉N₂O Indazole (N1, C5) Indazole Ketone 173.20 High electrophilicity; planar structure
3-(5-Methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone C₁₅H₁₅N₃O Imidazole (methyl), Indole (methyl) Imidazole/Indole Ketone 253.30 Enhanced lipophilicity (LogP ~2.8)
1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one C₇H₁₀N₂O Pyrazole (N1-methyl) Pyrazole Ketone 138.17 Reduced aromaticity; moderate solubility
1-(2-Hydroxy-5-nitrophenyl)propan-1-one C₉H₉NO₄ Phenol (nitro-substituted) Benzene Ketone, Nitro, Hydroxyl 195.17 High acidity (pKa ~7.5); UV activity

Key Observations :

  • Heterocycle Influence : Indazole derivatives exhibit stronger hydrogen-bonding capacity compared to pyrazole or imidazole analogs due to the fused benzene ring and dual nitrogen atoms .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) increase ketone electrophilicity, whereas methyl groups (e.g., in ) enhance lipophilicity .
  • Solubility : Hydroxyl or nitro groups (e.g., ) improve aqueous solubility, while methylated heterocycles (e.g., ) reduce polarity .

Research Findings and Data Gaps

  • Electronic Properties : Multiwfn analysis () could quantify electron localization differences between indazole and imidazole derivatives, aiding reactivity predictions .

Preparation Methods

Propanoyl Chloride-Mediated Acylation

A widely reported method involves the reaction of 5-aminoindazole derivatives with propanoyl chloride in the presence of a base, such as triethylamine or pyridine. The indazole’s amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanoyl chloride to form the desired ketone. For example, 5-aminoindazole dissolved in anhydrous dichloromethane reacts with propanoyl chloride (1.2 equiv) at 0°C under nitrogen, followed by gradual warming to room temperature. The crude product is purified via silica gel chromatography, yielding 1-(1H-indazol-5-yl)propan-1-one in 65–72% purity.

Key Optimization Notes :

  • Excess propanoyl chloride (1.5–2.0 equiv) improves conversion but risks diacylation byproducts.

  • Polar aprotic solvents like DMF accelerate the reaction but may require lower temperatures to suppress side reactions.

Transition Metal-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Alkyl Group Introduction

Palladium-catalyzed Suzuki coupling has been adapted to introduce the propanone moiety indirectly. Starting from 5-bromoindazole, a propionyl boronic ester undergoes cross-coupling using Pd(dba)₂ (2 mol%) and Q-Phos (4 mol%) in toluene at 90°C. This method avoids harsh acylating agents and enables precise control over the ketone’s position. Post-coupling oxidation of the intermediate alkene (e.g., using OsO₄/NaIO₄) yields the propanone derivative with 58–64% overall efficiency.

Reaction Conditions :

ComponentQuantity/Parameter
5-Bromoindazole1.0 equiv
Propionyl boronic ester1.5 equiv
Pd(dba)₂2 mol%
Q-Phos4 mol%
Temperature90°C, 12 h

Direct Alkylation via Hartwig Catalyst System

For substrates resistant to electrophilic acylation, alkylation via Pd-catalyzed C–H activation offers an alternative. A Hartwig-type catalyst (Pd(OAc)₂ with Xantphos) facilitates the coupling of 5-iodoindazole with propionaldehyde under reductive conditions. The aldehyde is in situ converted to a propyl fragment, which attaches to the indazole’s C5 position. Subsequent oxidation with MnO₂ generates the ketone in 45–50% yield.

Mechanochemical Synthesis Using Grinding Techniques

Solvent-Free Cyclocondensation

A greener approach involves mechanochemical grinding of 2-hydroxyphenylpropan-1-one hydrazone with ammonium chloride. The reaction proceeds via acid-catalyzed cyclization, where NH₄Cl activates the carbonyl group, enabling intramolecular dehydration to form the indazole ring. This method achieves 80–92% yield within 30 minutes, bypassing solvent use and high temperatures.

Mechanistic Pathway :

  • Hydrazone Formation : 2-Hydroxyphenylpropan-1-one reacts with hydrazine hydrate in ethanol.

  • Cyclization : NH₄Cl promotes tautomerization to a keto-hydrazine intermediate, which undergoes dehydrogenation to yield the indazole core.

Characterization and Analytical Validation

Spectral Data for Structural Confirmation

Post-synthesis characterization relies on NMR, MS, and IR spectroscopy:

  • ¹H NMR (CDCl₃) : δ 8.90 (br s, 1H, NH), 7.50 (d, J = 8.0 Hz, 1H), 7.30 (d, J = 8.0 Hz, 1H), 2.85 (q, J = 6.0 Hz, 2H, CH₂), 1.43 (t, J = 6.0 Hz, 3H, CH₃).

  • ESI-MS : m/z 175.12 [M+H]⁺.

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 3250 cm⁻¹ (N–H stretch).

Purity Assessment via Chromatography

HPLC analysis (C18 column, MeOH:H₂O = 70:30) reveals >98% purity for catalytically synthesized batches, whereas mechanochemical routes achieve >95% due to minimal byproducts.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeCost EfficiencyScalability
Propanoyl Chloride65–726–8 hModerateHigh
Suzuki Coupling58–6412–24 hLowModerate
Mechanochemical80–920.5 hHighHigh

Key Takeaways :

  • Mechanochemical synthesis excels in yield and sustainability but requires specialized equipment for large-scale grinding.

  • Suzuki coupling offers regioselectivity but incurs higher costs due to palladium catalysts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1H-Indazol-5-YL)propan-1-one, and how can yield be optimized?

  • Methodology : The compound can be synthesized via Mannich-type reactions or intramolecular cyclizations using indazole derivatives as starting materials. Flow chemistry techniques, such as Grignard reagent integration in continuous reactors, improve reproducibility and scalability . Post-synthesis purification often involves column chromatography or recrystallization, with purity verified via HPLC or NMR.

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • X-ray crystallography : Use SHELXL for refinement, especially for resolving twinned crystals or high-resolution data .
  • Spectroscopy : NMR (¹H/¹³C) for functional group analysis, FTIR for ketone identification, and HRMS for molecular weight confirmation .
  • Thermal analysis : DSC/TGA to assess stability and polymorphic transitions.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology :

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
  • Emergency measures : In case of skin contact, wash immediately with soap and water. For spills, neutralize with inert adsorbents and dispose of according to hazardous waste guidelines .

Advanced Research Questions

Q. How can computational methods like DFT enhance the understanding of this compound's reactivity?

  • Methodology : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites. Compare computational results with experimental NMR chemical shifts or X-ray bond lengths to validate models. Software like Gaussian or ORCA is recommended .

Q. What strategies resolve contradictions between biological activity data and computational predictions for this compound?

  • Methodology :

  • Validation experiments : Repeat assays (e.g., kinase inhibition or cytotoxicity tests) under controlled conditions to rule out false positives/negatives .
  • Multi-parametric analysis : Use docking simulations (AutoDock Vina) to assess binding affinities and correlate with in vitro IC₅₀ values. Adjust computational parameters (e.g., solvation models) to align with experimental outcomes .

Q. How can researchers elucidate the mechanistic role of this compound in biological systems?

  • Methodology :

  • Isotopic labeling : Incorporate ¹³C or deuterium into the ketone group to track metabolic pathways via LC-MS.
  • Kinetic studies : Perform time-resolved fluorescence assays to measure enzyme inhibition rates. Compare with structurally analogous indazole derivatives to identify key functional groups .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

  • Methodology : Twinned crystals or low-resolution data require iterative refinement using SHELXL. For disordered regions, apply restraints to bond lengths/angles and validate with Fo-Fc difference maps. High-pressure cryocooling improves data quality for temperature-sensitive samples .

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